Ethyl 3-nitrohex-2-enoate

Description

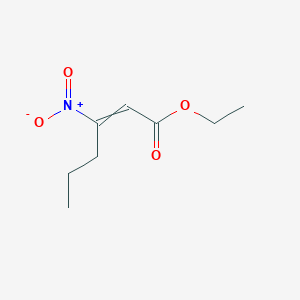

Ethyl 3-nitrohex-2-enoate is an α,β-unsaturated ester characterized by a nitro group (-NO₂) at the third carbon of a hex-2-enoate backbone and an ethyl ester moiety. Its structure (Fig. 1) features a conjugated system between the double bond (C2–C3) and the electron-withdrawing nitro group, rendering it reactive toward nucleophilic additions, cycloadditions, and reductions. This compound is primarily utilized in synthetic organic chemistry as a Michael acceptor or dienophile in Diels-Alder reactions. Its nitro group also serves as a precursor for amine derivatives via reduction. While its specific applications are niche, its structural features make it valuable for studying electronic effects in unsaturated systems.

Properties

CAS No. |

38827-85-9 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 3-nitrohex-2-enoate |

InChI |

InChI=1S/C8H13NO4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

ASAQHGDHFOGCEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-nitrohex-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with nitromethane in the presence of a base, such as sodium ethoxide, to form the nitroalkene intermediate. This intermediate is then subjected to esterification to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitrohex-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is converted to an amine.

Substitution: Compounds with new functional groups replacing the nitro or ester groups.

Scientific Research Applications

Ethyl 3-nitrohex-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-nitrohex-2-enoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect cellular pathways and biochemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (E)-3-Methyl-6-oxohex-2-enyl Acetate

A structurally related compound, (E)-3-methyl-6-oxohex-2-enyl acetate (Fig. 2), shares the α,β-unsaturated ester framework but differs in substituents and functional groups ().

Functional Group Impact on Reactivity and Properties

- Nitro vs. Methyl at C3: The nitro group in Ethyl 3-nitrohex-2-enoate strongly withdraws electrons, polarizing the double bond and enhancing its susceptibility to nucleophilic attack. In contrast, the methyl group in the analog donates electrons, stabilizing the double bond and reducing electrophilicity.

- This compound’s nonpolar alkyl chain favors organic-phase reactions.

Spectroscopic Differences

- ¹H-NMR: The nitro group in this compound deshields adjacent protons, likely causing downfield shifts (δ > 5.5 ppm for vinyl protons). In contrast, the methyl group in the analog results in upfield shifts (δ 5.34–5.39 ppm for vinyl protons).

- IR Spectroscopy: A strong NO₂ asymmetric stretch (~1520 cm⁻¹) would distinguish this compound, absent in the methyl/ketone analog.

Broader Context: Comparison with Bioactive Esters

This compound differs significantly from bioactive esters isolated from natural sources (e.g., ethyl acetate extracts of spices):

- Natural Esters: Compounds like ethyl palmitate () or turmeric-derived curcuminoids () are saturated or aromatic esters with roles in plant defense or fragrance.

- Synthetic Focus: this compound’s nitro group and unsaturated backbone make it more reactive than naturally occurring esters, limiting its bioactivity relevance but enhancing utility in synthetic workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.